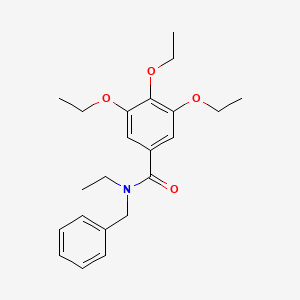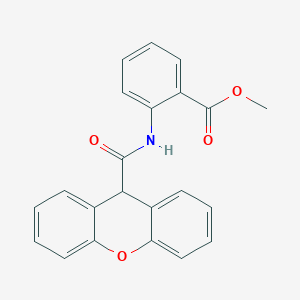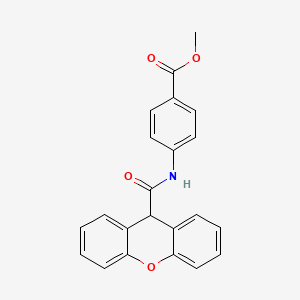![molecular formula C16H13Cl2NO6S B3510926 dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate](/img/structure/B3510926.png)
dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate
概要
説明
Dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate is an organic compound with the molecular formula C16H14Cl2NO6S. This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, and a terephthalate moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with dimethyl terephthalate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.
科学的研究の応用
Dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and other materials with specific chemical properties.
作用機序
The mechanism of action of dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- Dimethyl 2-{[(2,4-dichlorophenyl)sulfonyl]amino}terephthalate
- Dimethyl 2-{[(4-chlorophenyl)sulfonyl]amino}terephthalate
- Dimethyl 2-{[(4-methylphenyl)sulfonyl]amino}terephthalate
Uniqueness
Dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and binding properties. The presence of two chlorine atoms in the 2 and 5 positions can enhance the compound’s stability and its ability to interact with biological targets.
特性
IUPAC Name |
dimethyl 2-[(2,5-dichlorophenyl)sulfonylamino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO6S/c1-24-15(20)9-3-5-11(16(21)25-2)13(7-9)19-26(22,23)14-8-10(17)4-6-12(14)18/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRKHCGHLYWUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[1-(3-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3510849.png)
![N-[3-(butyrylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B3510857.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3510873.png)
![4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3510882.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B3510887.png)
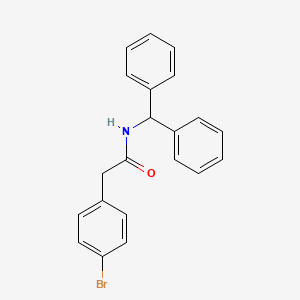
![N-[(3,4-dichlorophenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3510905.png)
![N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B3510913.png)
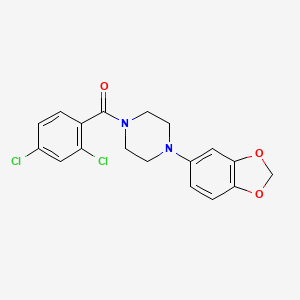
![1,4-bis[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B3510920.png)
![4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3510931.png)
